molecular formula C11H12N2 B3395013 Phthalazine, 6-(1-methylethyl)- CAS No. 122882-99-9

Phthalazine, 6-(1-methylethyl)-

Cat. No.: B3395013
CAS No.: 122882-99-9
M. Wt: 172.23 g/mol
InChI Key: OVBJAABCEPSUNB-UHFFFAOYSA-N
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Description

Phthalazine, 6-(1-methylethyl)-, also known as benzo-orthodiazine or benzopyridazine, is a heterocyclic organic compound with the molecular formula C8H6N2. It is a derivative of phthalazine, which is a bicyclic N-heterocycle consisting of a pyridazine ring fused with a benzene ring. This compound is notable for its significant biological and pharmacological activities, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalazine, 6-(1-methylethyl)- can be synthesized through several methods. One common approach involves the condensation of ω-tetrachloroxylene with hydrazine. Another method includes the reduction of chlorophthalazine with phosphorus and hydroiodic acid . Additionally, phthalazine derivatives can be synthesized by condensing hydrazine with carbonyl-containing compounds, typically phthalic acid esters .

Industrial Production Methods: Industrial production of phthalazine derivatives often involves multistep procedures, including cyclization reactions, ring expansions, or aromatization of 1,2-dihydro or 1,2,4,5-tetrahydrophthalazine . These methods aim to improve the yield and purity of the compound, making it suitable for various applications in organic synthesis and materials science.

Mechanism of Action

The mechanism of action of phthalazine, 6-(1-methylethyl)- involves targeting various molecular pathways. For example, phthalazine derivatives exhibit anticancer activity by inducing apoptosis, inhibiting tubulin polymerization, and targeting epidermal growth factor receptors and aurora kinases . These mechanisms contribute to their effectiveness in treating various medical conditions.

Properties

IUPAC Name

6-propan-2-ylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8(2)9-3-4-10-6-12-13-7-11(10)5-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBJAABCEPSUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CN=NC=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618992
Record name 6-(Propan-2-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122882-99-9
Record name 6-(Propan-2-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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